REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([C:8](=O)[CH2:9][CH3:10])[CH:5]=[CH:6][CH:7]=1.C([SiH](CC)CC)C>FC(F)(F)C(O)=O>[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH2:8][CH2:9][CH3:10])[CH:3]=1
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Name
|
|
Quantity
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25 g
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Type
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reactant
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Smiles
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BrC=1C=C(C=CC1)C(CC)=O
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Name
|
|
Quantity
|
57 mL
|
Type
|
reactant
|
Smiles
|
C(C)[SiH](CC)CC
|
Name
|
|
Quantity
|
50 mL
|
Type
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solvent
|
Smiles
|
FC(C(=O)O)(F)F
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 16 hours
|
Duration
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16 h
|
Type
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CUSTOM
|
Details
|
The reaction mixture was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was purified by chromatography
|
Type
|
WASH
|
Details
|
eluting with isohexane
|
Name
|
|
Type
|
|
Smiles
|
BrC1=CC(=CC=C1)CCC
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |